1-[({[3,3'-Bithiophene]-5-yl}methyl)carbamoyl]-1-methylethyl acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[({[3,3’-Bithiophene]-5-yl}methyl)carbamoyl]-1-methylethyl acetate is a complex organic compound that features a bithiophene core Bithiophene derivatives are known for their unique electronic properties, making them valuable in various scientific and industrial applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[({[3,3’-Bithiophene]-5-yl}methyl)carbamoyl]-1-methylethyl acetate typically involves multiple steps, starting with the preparation of the bithiophene core. One common method is the Suzuki–Miyaura coupling reaction, which involves the coupling of a bithiophene derivative with a suitable boron reagent under palladium catalysis . The resulting bithiophene intermediate is then subjected to further functionalization to introduce the carbamoyl and acetate groups.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, is crucial to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1-[({[3,3’-Bithiophene]-5-yl}methyl)carbamoyl]-1-methylethyl acetate can undergo various chemical reactions, including:
Oxidation: The bithiophene core can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbamoyl group, converting it to an amine.
Substitution: Electrophilic substitution reactions can occur on the thiophene rings, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophilic reagents like bromine or iodine can be used for halogenation reactions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Halogenated derivatives.
Scientific Research Applications
1-[({[3,3’-Bithiophene]-5-yl}methyl)carbamoyl]-1-methylethyl acetate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug delivery systems and as a pharmacophore in medicinal chemistry.
Mechanism of Action
The mechanism of action of 1-[({[3,3’-Bithiophene]-5-yl}methyl)carbamoyl]-1-methylethyl acetate is largely dependent on its application. In organic electronics, its electronic properties are exploited to facilitate charge transport and light emission. The bithiophene core plays a crucial role in these processes by providing a conjugated system that allows for efficient electron delocalization.
Comparison with Similar Compounds
Similar Compounds
3-Bromothiophene: A simpler thiophene derivative used in similar applications.
2,5-Dibromothiophene: Another thiophene derivative with potential in organic electronics.
3,3’-Dithienyl: A closely related compound with similar electronic properties.
Uniqueness
1-[({[3,3’-Bithiophene]-5-yl}methyl)carbamoyl]-1-methylethyl acetate is unique due to its specific functional groups, which enhance its solubility and reactivity compared to simpler thiophene derivatives. This makes it particularly valuable in applications requiring precise molecular engineering and functionalization.
Properties
IUPAC Name |
[2-methyl-1-oxo-1-[(4-thiophen-3-ylthiophen-2-yl)methylamino]propan-2-yl] acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO3S2/c1-10(17)19-15(2,3)14(18)16-7-13-6-12(9-21-13)11-4-5-20-8-11/h4-6,8-9H,7H2,1-3H3,(H,16,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CGXFKLGLPXEIHN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC(C)(C)C(=O)NCC1=CC(=CS1)C2=CSC=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.